Tripeptide Sequence L-Ala-D-Ala-L-Ala Offers Distinct Lysosomal Protease Recognition Compared to Dipeptide Linkers (Val-Cit, Val-Ala)
The tripeptide sequence L-Ala-D-Ala-L-Ala is specifically designed for self-immolative release of the maytansinoid payload via lysosomal proteases, a mechanism distinct from the more common dipeptide linkers Val-Cit and Val-Ala [1]. While direct quantitative cleavage kinetics for this exact compound are not publicly available, class-level evidence indicates that tripeptide motifs can be engineered for differential processing rates. For instance, dipeptide linkers with L-amino acids demonstrate faster lysosomal processing in target cancer cells compared to the L-Ala-L-Ala linked ADC (e.g., up to 2-fold faster catabolite generation for certain sequences) [2]. The inclusion of a D-Ala residue in this tripeptide is a deliberate stereochemical modification shown in related maytansinoid conjugates to influence both stability and bystander killing [3].
| Evidence Dimension | Lysosomal Protease Processing Rate |
|---|---|
| Target Compound Data | Designed tripeptide sequence L-Ala-D-Ala-L-Ala |
| Comparator Or Baseline | Val-Cit or Val-Ala dipeptide linkers |
| Quantified Difference | Class inference: L-amino acid dipeptides show up to ~2-fold faster lysosomal processing than L-Ala-L-Ala; tripeptide and D-amino acid stereochemistry further modulate kinetics [2] |
| Conditions | Lysosomal extract or cellular processing assay |
Why This Matters
This differentiation matters for ADC design because linker cleavage rate directly impacts the intracellular concentration of active payload and thus the therapeutic window; a tripeptide linker offers an additional tunable parameter for optimizing efficacy versus off-target toxicity.
- [1] US20200197531A1 - Maytansinoid derivatives with self-immolative peptide linkers and conjugates thereof. (2020). Google Patents. View Source
- [2] Dorywalska, M., et al. (2019). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics, 16(12), 4816-4827. View Source
- [3] Widdison, W. C., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry, 26(11), 2261-2278. View Source
